molecular formula C15H11Cl2N5O B14159935 N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide CAS No. 951894-61-4

N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B14159935
CAS No.: 951894-61-4
M. Wt: 348.2 g/mol
InChI Key: VYIJGVLENSVMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide is a synthetic organic compound that features both chlorophenyl and tetrazolyl groups. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be formed by the reaction of an azide with a nitrile under acidic conditions.

    Acylation: The tetrazole derivative is then acylated with an appropriate acyl chloride to introduce the acetamide group.

    Substitution: The final step involves the substitution of the acetamide group with the chlorophenyl group under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chlorophenyl groups.

    Reduction: Reduction reactions could target the tetrazole ring or the acetamide group.

    Substitution: The chlorophenyl groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield chlorobenzoic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide
  • N-(4-bromophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide

Uniqueness

N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide is unique due to the specific combination of chlorophenyl and tetrazolyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

951894-61-4

Molecular Formula

C15H11Cl2N5O

Molecular Weight

348.2 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C15H11Cl2N5O/c16-10-5-7-11(8-6-10)18-14(23)9-22-20-15(19-21-22)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,23)

InChI Key

VYIJGVLENSVMFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.